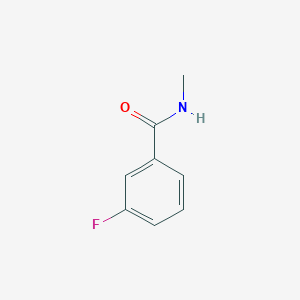3-fluoro-N-methylbenzamide
CAS No.: 701-39-3
Cat. No.: VC3790777
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 701-39-3 |
|---|---|
| Molecular Formula | C8H8FNO |
| Molecular Weight | 153.15 g/mol |
| IUPAC Name | 3-fluoro-N-methylbenzamide |
| Standard InChI | InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |
| Standard InChI Key | AOSZITJMCUMUCD-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC(=CC=C1)F |
| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
-
Molecular Formula:
-
Molecular Weight: 153.15 g/mol
-
IUPAC Name: 3-Fluoro-N-methylbenzamide
-
SMILES:
The compound consists of a benzamide backbone substituted with a fluorine atom at the meta position and a methyl group on the amide nitrogen (Figure 1). This structure imparts unique electronic and steric properties, influencing its reactivity and interactions in biological systems.
Synthesis and Preparation
Industrial Synthesis Routes
The synthesis of 3-fluoro-N-methylbenzamide typically involves multi-step reactions starting from fluorinated toluene derivatives:
-
Oxidation:
-
Chlorination:
-
Amination:
-
Reduction:
Laboratory-Scale Modifications
Alternative methods include direct coupling of 3-fluorobenzoic acid with methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Physicochemical Properties
Thermodynamic and Spectral Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 136–138°C | |
| Boiling Point | 302.0°C at 760 mmHg | |
| Density | 1.2 g/cm³ | |
| logP | 0.46 | |
| Vapor Pressure | 0.00112 mmHg at 25°C | |
| Refractive Index | 1.561 |
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6):
-
13C NMR (100 MHz, CDCl₃):
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
3-Fluoro-N-methylbenzamide serves as a precursor in the synthesis of kinase inhibitors and anticancer agents. For example:
-
Enzalutamide (MDV3100): A nonsteroidal anti-androgen used in prostate cancer treatment, synthesized via coupling with trifluoromethylphenyl intermediates .
-
PDE10A Inhibitors: Structural analogs demonstrate inhibitory activity against phosphodiesterase 10A, a target for neurological disorders .
Biochemical Mechanisms
-
Target Interaction: The fluorine atom enhances binding affinity to hydrophobic pockets in enzymes through electronegative effects .
-
Metabolic Stability: Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H315 | Skin irritation | Avoid skin contact |
| H319 | Eye irritation | Wear eye protection |
| H335 | Respiratory irritation | Use in ventilated areas |
Future Directions and Research Gaps
Emerging Applications
-
Fluorinated Probes: Utilization in PET imaging due to isotope compatibility .
-
Agrochemicals: Development of herbicides targeting acetolactate synthase (ALS) .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume